1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea
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Overview
Description
1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and material science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea are enzymes such as α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biochemical processes. For instance, α-amylase and α-glucosidase are involved in carbohydrate metabolism, while AChE and BuChE are key enzymes in the nervous system.
Mode of Action
This compound interacts with these enzymes, inhibiting their activity
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. The inhibition of α-amylase and α-glucosidase can disrupt carbohydrate metabolism, potentially leading to decreased glucose absorption . The inhibition of AChE and BuChE can affect neurotransmission, as these enzymes are responsible for the breakdown of acetylcholine, a key neurotransmitter .
Result of Action
The inhibition of the aforementioned enzymes by this compound can lead to various molecular and cellular effects. For instance, it can potentially alter glucose levels in the body due to its effect on α-amylase and α-glucosidase . Its inhibition of AChE and BuChE could potentially affect nerve signal transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea typically involves the reaction of 3-methoxybenzylamine with 2-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has similar structural features but includes a triazole ring, which imparts different biological activities.
1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea: This compound is another thiourea derivative with potential urease inhibitory activity.
Uniqueness
1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea is unique due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. Its methoxy and methyl groups can affect its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-6-3-4-9-15(12)18-16(20)17-11-13-7-5-8-14(10-13)19-2/h3-10H,11H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDPHDIAHHPERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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